molecular formula C22H25NO4 B1357169 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid CAS No. 1217482-47-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid

Cat. No.: B1357169
CAS No.: 1217482-47-7
M. Wt: 367.4 g/mol
InChI Key: RZZXDYZWHUAOEK-HXUWFJFHSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in the field of peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like HATU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Contributes to the development of peptide-based therapeutics and diagnostic agents.

    Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the sequential assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methylphenyl)propanoic acid
  • (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is unique due to its specific structure, which includes a hexanoic acid backbone and a methyl-substituted amino group. This structural configuration imparts distinct reactivity and stability characteristics, making it particularly suitable for certain peptide synthesis applications where other Fmoc-protected amino acids may not perform as effectively.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194451
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217482-47-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217482-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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